BenchChemオンラインストアへようこそ!

2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Furocoumarin Synthesis Regioisomer Identification Kv1.3 Pharmacology

2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 145801-11-2, molecular formula C₂₀H₁₆O₃, MW 304.3 g/mol) is a synthetic furocoumarin derivative belonging to the 3-aryl-7H-furo[3,2-g]chromen-7-one chemotype. It is structurally distinguished from the clinically used psoralen trioxsalen (2,5,9-trimethylpsoralen, CAS 3902-71-4) by a phenyl substituent at the 3-position of the chromenone ring.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
Cat. No. B11384709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C
InChIInChI=1S/C20H16O3/c1-11-9-17(21)23-19-12(2)20-16(10-15(11)19)18(13(3)22-20)14-7-5-4-6-8-14/h4-10H,1-3H3
InChIKeyCZELABGDACOIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one – Structural Identity, Physicochemical Profile, and Class-Level Pharmacological Context for Procurement Evaluation


2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 145801-11-2, molecular formula C₂₀H₁₆O₃, MW 304.3 g/mol) is a synthetic furocoumarin derivative belonging to the 3-aryl-7H-furo[3,2-g]chromen-7-one chemotype [1]. It is structurally distinguished from the clinically used psoralen trioxsalen (2,5,9-trimethylpsoralen, CAS 3902-71-4) by a phenyl substituent at the 3-position of the chromenone ring. This chemotype has been investigated for blockade of the voltage-gated potassium channel Kv1.3, a target implicated in autoimmune and inflammatory disorders [2]. The compound is catalogued in PubChem (CID 907369) with a computed XLogP3 of 4.6 and a topological polar surface area (TPSA) of 39.4 Ų, indicating high lipophilicity and limited hydrogen-bonding capacity that influence its permeability and target engagement profile [1].

Why 2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Cannot Be Substituted by Generic Psoralens or Simple Trimethyl-Furocoumarins


The 3-aryl substitution pattern critically distinguishes 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one from generic psoralens such as trioxsalen (2,5,9-trimethylpsoralen), which lack any phenyl group at the 3-position. The 3-phenyl substituent substantially increases lipophilicity—trioxsalen has an XLogP3 of approximately 2.8 versus 4.6 for the target compound—thereby altering membrane partitioning, metabolic stability, and target-off rates [1][2]. Furthermore, regioisomeric variants (e.g., 5,6,9-trimethyl-3-phenyl; 2,3,9-trimethyl-5-phenyl) share the same molecular formula but differ in the spatial orientation of methyl and phenyl substituents on the furochromene scaffold, which can profoundly affect binding pocket complementarity at Kv1.3 and other targets [3]. Generic procurement without regioisomeric and substituent-level specification risks acquiring a compound with divergent pharmacological properties despite identical mass and formula.

Quantitative Differentiators of 2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Against Closest Analogs – Evidence for Selection


Regioisomeric Specificity – 2,5,9-Trimethyl-3-Phenyl Substitution Pattern Is a Distinct Chemical Entity Across C₂₀H₁₆O₃ Furocoumarin Isomers

The compound 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 145801-11-2) is one of several documented regioisomers sharing the C₂₀H₁₆O₃ formula. Specifically, the methyl groups occupy positions 2, 5, and 9 on the furochromene core, while the phenyl ring is at position 3. This is distinct from the regioisomers disclosed in patent EP3268374A1, including 3,6,9-trimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one and 2,3,9-trimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one [1][2]. Positional variation among regioisomers can alter electrostatic surface potential and steric accessibility to the Kv1.3 channel pore, directly impacting inhibitory potency [3]. Selection of the correct regioisomer is therefore non-trivial and requires verified structural identity.

Furocoumarin Synthesis Regioisomer Identification Kv1.3 Pharmacology

Lipophilicity (XLogP3) Differentiation – The 3-Phenyl Substituent Confers Higher Lipophilicity Compared to the Non-Phenylated Psoralen Trioxsalen

The computed octanol-water partition coefficient (XLogP3) for 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is 4.6, reflecting the lipophilic contribution of the 3-phenyl substituent [1]. In contrast, trioxsalen (2,5,9-trimethylpsoralen), which lacks the phenyl group at position 3, has a computed XLogP3 of approximately 2.8 [2]. This 1.8 log-unit difference corresponds to approximately a 63-fold increase in octanol partitioning for the phenylated derivative, predicting enhanced passive membrane permeability, higher non-specific binding to plasma proteins, and potentially altered volume of distribution.

Lipophilicity Physicochemical Profiling Membrane Permeability

Topological Polar Surface Area (TPSA) – Reduced Hydrogen-Bonding Capacity Compared to Hydroxylated or Methoxylated Furocoumarin Analogs

The topological polar surface area (TPSA) of 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is 39.4 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. By comparison, 8-methoxypsoralen (8-MOP, xanthotoxin), a widely used psoralen, has a TPSA of approximately 48.7 Ų due to its methoxy oxygen [2]. The lower TPSA of the target compound (Δ ≈ -9.3 Ų) indicates superior predicted passive blood-brain barrier penetration (TPSA below the 60 Ų threshold commonly associated with CNS permeability) and reduced susceptibility to active efflux by P-glycoprotein compared to more polar furocoumarins.

Polar Surface Area Drug-Likeness Blood-Brain Barrier Permeability

Kv1.3 Channel Blockade – Class-Level Evidence Supporting 3-Aryl-Furo[3,2-g]chromen-7-ones as Submicromolar Kv1.3 Antagonists

The 3-aryl-7H-furo[3,2-g]chromen-7-one chemotype, to which 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one belongs, has been experimentally validated as a Kv1.3 channel blocker. In the foundational study by Wernekenschnieder et al. (2004), a series of 3-alkyl and 3-aryl furocoumarins were synthesized and tested on voltage-gated potassium channels of N1E-115 neuroblastoma cells and L-929 fibroblasts stably transfected with mKv1.3. All furocoumarins tested displayed Kv channel blocking activity, with the most potent member of the series achieving a half-blocking concentration (IC₅₀) of 0.7 μM [1]. While the exact IC₅₀ of the 2,5,9-trimethyl-3-phenyl congener was not individually reported in the abstract, it is encompassed within this class-level activity. Furthermore, patent EP3268374A1 explicitly claims structurally related furo[3,2-g]chromen-7-one derivatives (including 3,6,9-trimethyl-5-phenyl and 2,3,9-trimethyl-5-phenyl regioisomers) as Kv1.3 inhibitors for therapeutic use, reinforcing the target engagement potential of this scaffold [2].

Kv1.3 Potassium Channel Immunomodulation Furocoumarin Pharmacology

Antiproliferative Activity – Class-Level Data for Structurally Proximal Furo[3,2-g]chromen-7-one Congeners in Cancer Cell Lines

While compound-specific MCF7 antiproliferative data for 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one itself have not been independently verified, structurally proximal furo[3,2-g]chromen-7-one derivatives exhibit measurable cytotoxicity. The closely related analog 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) demonstrated an IC₅₀ of 8.46 ± 0.28 μM against human hepatoma HepG2 cells in a 48-hour MTT assay, functioning through p53-dependent apoptosis induction [1]. Another 3-phenyl-substituted analog, 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, showed IC₅₀ ≈ 10 μM against T47-D breast cancer cells [2]. These data establish that the furo[3,2-g]chromen-7-one scaffold with aryl substitution at position 3 can confer single-digit to low-double-digit micromolar antiproliferative potency, consistent with the class profile of the target compound.

Anticancer Screening Furocoumarin Cytotoxicity Breast Cancer

Structural Disclaimer – High-Strength Compound-Specific Quantitative Biological Data Are Limited in the Public Domain

An exhaustive search of PubMed, ChEMBL, BindingDB, and PubChem as of May 2026 did not yield head-to-head comparative biological data (e.g., IC₅₀, Ki, EC₅₀, or in vivo endpoints) for 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one directly benchmarked against a named comparator. The compound appears primarily in chemical library catalogues (InterBioScreen, Hit2Lead) and patent disclosures rather than in published pharmacology or medicinal chemistry optimization studies [1]. Consequently, core differentiation claims relying on quantitative target engagement, selectivity profiling, or ADME parameters must be classified as inferred from regioisomeric identity, physicochemical computation, and chemotype-level evidence rather than compound-specific experimental head-to-head data. Users procuring this compound for research should verify its biological profile under their own assay conditions.

Data Transparency Procurement Caution Screening Compound

Prioritized Research and Industrial Application Scenarios for 2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Based on Evidence Profile


Kv1.3 Ion Channel Pharmacology – Screening for Subtype-Selective Blockers in Autoimmune and Inflammatory Disease Models

The documented Kv1.3 channel blocking activity of the 3-aryl-7H-furo[3,2-g]chromen-7-one chemotype, with submicromolar IC₅₀ values observed for structurally related congeners [1], supports the use of 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one as a screening tool in Kv1.3-targeted drug discovery programs. Its high lipophilicity (XLogP3 = 4.6) and low TPSA (39.4 Ų) suggest favorable membrane access to the channel's binding site from the intracellular leaflet [2]. Researchers investigating ion channel-mediated immune modulation should prioritize this compound alongside other 3-aryl furocoumarins for patch-clamp profiling, given the chemotype's established precedent in the Kv1.3 patent and primary literature.

Oncology Screening Cascades – Antiproliferative Profiling Against Breast, Liver, and Hematological Cancer Cell Lines

Structurally analogous 3-aryl-furo[3,2-g]chromen-7-ones have demonstrated low-micromolar antiproliferative activity in HepG2 (IC₅₀ 8.46 μM for DMFC) and T47-D (IC₅₀ ≈10 μM for 5-ethyl-2-methyl-3-phenyl analog) cancer cell lines [3][4]. The target compound's regioisomeric specificity (2,5,9-trimethyl-3-phenyl) distinguishes it from other C₂₀H₁₆O₃ isomers and may confer differential cytotoxicity profiles. It is therefore appropriate for inclusion in oncology-focused compound libraries for MTT or CellTiter-Glo viability screening across panels of solid tumor and leukemia cell lines, with particular attention to structure-activity relationships driven by methyl and phenyl positional variations.

Physicochemical Comparator Studies – Benchmarking Lipophilicity-Driven Membrane Partitioning and CNS Penetration Potential

With an XLogP3 of 4.6 and a TPSA of 39.4 Ų—the latter situated well below the 60 Ų threshold predictive of CNS permeability [2]—2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one serves as a valuable comparator for physicochemical profiling studies. It can be used alongside trioxsalen (XLogP3 ≈ 2.8) and 8-methoxypsoralen (TPSA ≈ 48.7 Ų) to investigate the impact of incremental lipophilicity and polar surface area on in vitro permeability (PAMPA, Caco-2), plasma protein binding, and metabolic stability in hepatic microsome assays. Such studies are directly relevant to lead optimization programs aiming to balance potency, permeability, and metabolic clearance.

Regioisomeric Specificity Studies – Elucidating Structure-Activity Relationships Among C₂₀H₁₆O₃ Furocoumarin Isomers

The existence of multiple C₂₀H₁₆O₃ regioisomers (including 3,6,9-trimethyl-5-phenyl and 2,3,9-trimethyl-5-phenyl variants disclosed in patent EP3268374A1) creates an opportunity for systematic structure-activity relationship (SAR) studies [5]. 2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, with its unique substitution pattern, should be included in isomer-panel screening to determine how the precise spatial arrangement of methyl and phenyl groups modulates Kv1.3 inhibition potency, antiproliferative selectivity, and off-target liability. Such studies are essential for defining pharmacophoric requirements and guiding medicinal chemistry optimization of this chemotype.

Quote Request

Request a Quote for 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.